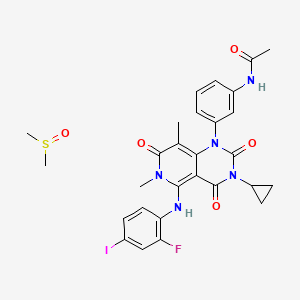

Trametinib (DMSO solvate)

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide;methylsulfinylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FIN5O4.C2H6OS/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34;1-4(2)3/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34);1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUFJVRYDFIQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5.CS(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29FIN5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152223 | |

| Record name | Trametinib dimethyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187431-43-1 | |

| Record name | Acetamide, N-[3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl]-, compd. with 1,1′-sulfinylbis[methane] (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187431-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trametinib dimethyl sulfoxide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187431431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trametinib dimethyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRAMETINIB DIMETHYL SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSB9VJ5TUT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Trametinib (DMSO Solvate)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Trametinib (B1684009) is a highly potent, selective, and orally bioavailable inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2][3][4] As a critical component of the RAS/RAF/MEK/ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, MEK plays a central role in regulating cell proliferation, differentiation, and survival.[3][5] Dysregulation of this pathway, often through activating mutations in genes like BRAF and RAS, is a hallmark of many human cancers.[3][6] Trametinib functions as an allosteric, ATP-noncompetitive inhibitor, binding to a pocket adjacent to the ATP-binding site on MEK1/2, thereby preventing both its activation by upstream RAF kinases and its own kinase activity.[7][8][9] This leads to the suppression of downstream ERK phosphorylation, resulting in G1 cell cycle arrest, inhibition of cellular proliferation, and induction of apoptosis in tumor cells with a constitutively active MAPK pathway.[3][5][7] The active pharmaceutical ingredient is formulated as a stable dimethyl sulfoxide (B87167) (DMSO) solvate.[1][4][10] This document provides a detailed overview of Trametinib's mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams of the relevant biological pathways and workflows.

Core Mechanism of Action: Inhibition of the MAPK Pathway

The RAS/RAF/MEK/ERK pathway is a crucial signaling cascade that transduces extracellular signals from growth factors to the nucleus, governing fundamental cellular processes.[3][5] In many cancers, particularly melanoma, non-small cell lung cancer, and colorectal cancer, mutations in BRAF (most commonly V600E or V600K) or RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth and survival.[3][6][11]

Trametinib's primary mechanism of action is the direct and reversible inhibition of MEK1 and MEK2.[3][11] Key characteristics of its inhibitory action include:

-

Allosteric Inhibition: Trametinib binds to a unique allosteric pocket on the MEK enzymes, distinct from the ATP-binding site.[7][9][12] This binding locks MEK in an inactive conformation.

-

ATP-Noncompetitive: Because it does not compete with ATP, its inhibitory activity is not overcome by high intracellular ATP concentrations, a common mechanism of resistance to ATP-competitive kinase inhibitors.[7][8]

-

High Selectivity and Potency: Trametinib is highly selective for MEK1 and MEK2, with minimal activity against a large panel of other kinases, which helps to reduce off-target effects.[2][3][9]

-

Dual-Action Inhibition: Trametinib's mechanism is twofold: it inhibits the activation of MEK by upstream RAF kinases and directly inhibits the kinase activity of both MEK1 and MEK2.[8][11]

The binding of Trametinib to unphosphorylated MEK1/2 prevents the phosphorylation of ERK1/2.[2][3] The inhibition of ERK signaling leads to several downstream cellular consequences:

-

Cell Cycle Arrest: Reduced levels of active ERK lead to the upregulation of cell cycle inhibitors like p15 (B1577198) and p27 and a reduction in cyclin D1 levels, causing cells to arrest in the G1 phase of the cell cycle.[5][7]

-

Inhibition of Proliferation: By halting cell cycle progression, Trametinib effectively inhibits the proliferation of cancer cells.[5]

-

Induction of Apoptosis: Sustained inhibition of the MAPK survival pathway can trigger programmed cell death (apoptosis).[1][2][7]

The Role of the DMSO Solvate

Trametinib is formulated as a dimethyl sulfoxide (DMSO) solvate, which is a stable crystalline form of the active ingredient.[1][10][13] This specific solvate form ensures stability and is suitable for pharmaceutical applications, such as oral tablets.[10]

Quantitative Data on Trametinib Activity

The potency of Trametinib has been characterized in various assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

Table 1: In Vitro Kinase Inhibitory Activity of Trametinib

| Target | Assay Type | IC50 (nM) | Reference(s) |

| MEK1 | Cell-Free | 0.92 | [2][14] |

| MEK2 | Cell-Free | 1.8 | [2][14] |

| MEK1 | Cell-Free (unphosphorylated) | 0.7 | [13] |

| MEK2 | Cell-Free (unphosphorylated) | 0.9 | [13] |

Table 2: Cellular Proliferation Inhibitory Activity of Trametinib

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Reference(s) |

| HT-29 | Colorectal | BRAF V600E | 0.48 - 0.57 | [2][13] |

| COLO205 | Colorectal | BRAF V600E | 0.52 | [2] |

| BON1 | Pancreatic NET | - | 0.44 | [15] |

| QGP-1 | Pancreatic NET | BRAF G469A | 6.36 | [15] |

| NCI-H727 | Lung NET | - | 84.12 | [15] |

| BRAF Mutant Cell Lines | Melanoma | BRAF V600E/K | 0.3 - 0.85 | [9] |

| NRAS Mutant Cell Lines | Melanoma | NRAS Q61R/K/L | 0.36 - 0.63 | [9] |

| K-RAS Mutant Cell Lines | Colorectal | K-RAS | 2.2 - 174 | [2] |

Signaling Pathway Visualization

The following diagram illustrates the RAS/RAF/MEK/ERK pathway and the specific point of inhibition by Trametinib.

Caption: The MAPK signaling cascade and Trametinib's point of inhibition.

Key Experimental Protocols

The elucidation of Trametinib's mechanism of action relies on a suite of standardized biochemical and cell-based assays.

In Vitro MEK Kinase Assay (IC50 Determination)

This assay directly measures the inhibitory activity of Trametinib on recombinant MEK1/2 kinase activity.

-

Objective: To determine the concentration of Trametinib required to inhibit 50% of MEK1/2 kinase activity in a cell-free system.

-

Methodology:

-

Assay Setup: In a microplate, combine recombinant active MEK1 or MEK2, an inactive kinase substrate (e.g., non-activated ERK2), and ATP.[16]

-

Inhibitor Addition: Add varying concentrations of Trametinib (DMSO solvate) or a vehicle control (DMSO) to the wells.

-

Kinase Reaction: Initiate the reaction by adding a solution containing ATP and MgCl2 and incubate at 30°C for a specified time (e.g., 30-60 minutes) to allow for the phosphorylation of the ERK2 substrate by MEK.[7][16]

-

Detection: Terminate the reaction and quantify the amount of phosphorylated ERK2. This can be done using several methods:

-

Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radiolabel into the ERK2 substrate.[16]

-

Luminescence-based Assay: Measure the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay).[16]

-

ELISA/Antibody-based Assay: Use a specific antibody that recognizes the phosphorylated form of the substrate.[7]

-

-

IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the Trametinib concentration. The IC50 value is determined using a non-linear regression curve fit.[16]

-

Cell-Based Western Blot for ERK Phosphorylation

This assay confirms target engagement within a cellular context by measuring the phosphorylation status of ERK, the direct downstream target of MEK.

-

Objective: To assess the dose-dependent effect of Trametinib on MEK activity in intact cancer cells by measuring phosphorylated ERK (p-ERK) levels.

-

Methodology:

-

Cell Culture and Treatment: Seed cancer cells known to have an active MAPK pathway (e.g., HT-29, which is BRAF V600E mutant) in culture plates. After allowing cells to adhere, treat them with a range of Trametinib concentrations for a specified time (e.g., 24 hours).[17]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[18][19]

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2. The total ERK antibody serves as a loading control.[17][18][19]

-

Detection: After washing, incubate the membrane with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. Detect the signal using an appropriate substrate (e.g., chemiluminescence) and imaging system.

-

Analysis: Quantify the band intensities for p-ERK and total ERK. A decrease in the p-ERK/total ERK ratio with increasing Trametinib concentration indicates effective MEK inhibition.[17]

-

Cell Viability/Proliferation Assay (IC50 Determination)

This assay measures the functional outcome of MEK inhibition on cancer cell growth.

-

Objective: To determine the concentration of Trametinib that reduces cancer cell viability or proliferation by 50%.

-

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density.

-

Treatment: After 24 hours, treat the cells with a serial dilution of Trametinib concentrations.[16]

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (typically 48-72 hours).[16]

-

Viability Assessment: Measure cell viability using a standard method, such as:

-

MTT Assay: Viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, which are then solubilized and measured spectrophotometrically.[16]

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[16]

-

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Plot this percentage against the drug concentration to determine the IC50 value.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical validation of a MEK inhibitor like Trametinib.

Caption: A general experimental workflow for validating a MEK inhibitor.

Mechanisms of Resistance to Trametinib

Despite initial efficacy, acquired resistance to Trametinib is a significant clinical challenge. Resistance mechanisms primarily involve the reactivation of the MAPK pathway or the activation of alternative survival pathways.

-

Reactivation of the MAPK Pathway:

-

Secondary Mutations in MEK: Mutations in MAP2K1 or MAP2K2 (encoding MEK1/2) can prevent Trametinib from binding effectively.[17]

-

BRAF Amplification: Increased copy numbers of the mutant BRAF gene can lead to higher levels of BRAF protein, overwhelming the inhibitory effect of Trametinib on MEK.[17]

-

Alternative Splicing of BRAF: Generation of BRAF splice variants that can dimerize and signal independently of RAS can bypass the need for upstream activation.[17]

-

Upstream Mutations: Acquired mutations in NRAS or KRAS can reactivate the pathway.[6][17]

-

-

Activation of Bypass Signaling Pathways:

-

PI3K/AKT/mTOR Pathway: This is a prominent escape mechanism. Activation of this parallel survival pathway, often through the loss of the tumor suppressor PTEN or activating mutations in PIK3CA or AKT, can promote cell survival despite MEK inhibition.[17][20]

-

Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs like EGFR, PDGFRβ, and IGF1R can lead to the reactivation of both the MAPK and PI3K/AKT pathways.[17][20]

-

Logical Relationship Visualization

The diagram below illustrates the logical flow from an oncogenic mutation to the action of Trametinib and the subsequent development of resistance.

Caption: Logical flow of Trametinib action and the emergence of resistance.

Conclusion

Trametinib (DMSO solvate) is a cornerstone of targeted therapy for cancers driven by MAPK pathway activation. Its mechanism as a highly selective, allosteric inhibitor of MEK1 and MEK2 effectively abrogates the oncogenic signaling driven by mutations in BRAF and RAS. By preventing ERK phosphorylation, Trametinib induces cell cycle arrest and apoptosis in malignant cells. While its clinical benefit is well-established, the development of acquired resistance through pathway reactivation or bypass signaling remains a critical area of ongoing research, driving the development of combination therapies to achieve more durable responses. A thorough understanding of its mechanism, potency, and resistance pathways is essential for its optimal use and for the development of next-generation MAPK pathway inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. Portico [access.portico.org]

- 9. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US9181243B2 - Solvate form M of trametinib dimethyl sulfoxide and methods of making and using thereof - Google Patents [patents.google.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. researchgate.net [researchgate.net]

- 13. GSK1120212 (DMSO solvate) | 1187431-43-1 [chemicalbook.com]

- 14. rndsystems.com [rndsystems.com]

- 15. Antitumoral Activity of the MEK Inhibitor Trametinib (TMT212) Alone and in Combination with the CDK4/6 Inhibitor Ribociclib (LEE011) in Neuroendocrine Tumor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development [frontiersin.org]

- 20. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Chemical Properties of Trametinib DMSO Solvate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trametinib (B1684009), a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2, is a critical therapeutic agent in the treatment of various cancers, particularly BRAF-mutant melanoma.[1] Due to the low aqueous solubility of the parent compound, Trametinib is formulated as a dimethyl sulfoxide (B87167) (DMSO) solvate.[2] This technical guide provides a comprehensive overview of the core chemical properties of Trametinib DMSO solvate, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Chemical and Physical Properties

Trametinib DMSO solvate is a white to almost white crystalline powder.[3][4] It is an addition compound formed by the combination of equimolar amounts of trametinib and dimethyl sulfoxide.[3] The presence of DMSO enhances the solubility and oral absorption of Trametinib compared to its freebase form.[5]

Table 1: General Properties of Trametinib DMSO Solvate

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₉FIN₅O₅S | [6][7] |

| Molecular Weight | 693.53 g/mol | [2][7][8] |

| CAS Number | 1187431-43-1 | [3][6] |

| Appearance | White to almost white powder | [3] |

| Log P | 4.99 | [2] |

| pKa (basic) | 0.25 | [2] |

Table 2: Solubility of Trametinib DMSO Solvate

| Solvent | Solubility | Conditions | Reference |

| DMSO | ≥11.2 mg/mL | With ultrasonic and warming | [7] |

| 6 mg/mL (8.65 mM) | Fresh DMSO recommended as moisture absorption reduces solubility | [8] | |

| 2 mg/mL (2.88 mM) | Warmed with 50°C water bath; Ultrasonicated | [8][9] | |

| Water | Insoluble | [6][8] | |

| Ethanol | Insoluble | [8] | |

| Aqueous Media (pH 2-8) | Practically insoluble | [2][3] | |

| Simulated Gastric Fluid (SGF, pH 1.2) | Practically insoluble | [2] | |

| Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.3) | Soluble | [2] | |

| Fed State Simulated Intestinal Fluid (FeSSIF, pH 4.9) | Soluble | [2] |

Stability and Storage

Trametinib DMSO solvate should be stored in a dry, dark place. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended, while long-term storage (months to years) requires -20°C.[6] It is important to protect the compound from moisture, as desolvation can occur, potentially leading to the less soluble freebase form.[5] The drug product is typically supplied in high-density polyethylene (B3416737) (HDPE) bottles containing a desiccant. While some conventional methods of producing Trametinib DMSO solvate can result in an unstable crystalline form, a more stable crystalline form, designated as Form M, has been developed which is non-hygroscopic and has better particle size distribution.[10]

Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

Trametinib is a reversible, non-competitive inhibitor of MEK1 and MEK2.[1] It exerts its therapeutic effect by targeting the mitogen-activated protein kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway.[11][12] This pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][11] In many cancers, mutations in genes such as BRAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.[1]

Trametinib binds to an allosteric site on MEK1 and MEK2, preventing their phosphorylation and activation of the downstream kinases ERK1 and ERK2.[11] This blockade of downstream signaling leads to an inhibition of cell proliferation, G1 cell-cycle arrest, and induction of apoptosis.[1][8]

Figure 1. Simplified diagram of the MAPK/ERK signaling pathway and the inhibitory action of Trametinib.

Experimental Protocols

In Vitro Kinase Assay (Raf-MEK-ERK Cascade)

This assay determines the inhibitory activity of Trametinib on the phosphorylation of a substrate by the activated kinase cascade.

Methodology:

-

Coat a 96-well ELISA plate with non-phosphorylated myelin basic protein (MBP).[8][13]

-

Prepare a reaction mixture containing the active form of B-Raf or c-Raf, unphosphorylated MEK1/MEK2, and ERK2 in a buffer containing 10 µM ATP and 12.5 mM MgCl₂.[8][13]

-

Add varying concentrations of Trametinib DMSO solvate to the reaction mixture.

-

Incubate the plate to allow the kinase reaction to proceed.

-

Detect the phosphorylation of MBP using an anti-phospho-MBP antibody.[8][13]

-

Quantify the signal to determine the IC₅₀ value of Trametinib.

Cell Growth Inhibition Assay

This assay measures the effect of Trametinib on the proliferation of cancer cell lines.

Methodology:

-

Seed cancer cell lines (e.g., HT-29, COLO205) in 96-well plates and allow them to adhere overnight.[8]

-

Expose the cells to a range of concentrations of Trametinib DMSO solvate for a specified period (e.g., 72 hours).[14]

-

Determine cell viability using a suitable method, such as the sulforhodamine B (SRB) assay or a CellTiter-Glo luminescent cell viability assay.[8][14]

-

Calculate the concentration of Trametinib that inhibits cell growth by 50% (GI₅₀ or IC₅₀).

Figure 2. General workflow for a cell growth inhibition assay.

Apoptosis Assay

This assay is used to determine if Trametinib induces programmed cell death in cancer cells.

Methodology:

-

Treat cancer cell lines with Trametinib DMSO solvate for a specified time.

-

Collect both adherent and floating cells.[8]

-

Fix the cells with 70% ethanol.[8]

-

Wash the cells with phosphate-buffered saline (PBS).

-

Resuspend the cells in a solution containing RNase and propidium (B1200493) iodide (PI).[8]

-

Incubate the cells at 37°C in the dark for 30 minutes.[8]

-

Analyze the DNA content of the cells using a flow cytometer to quantify the sub-G1 population, which is indicative of apoptotic cells.[8]

Conclusion

Trametinib DMSO solvate is a well-characterized MEK inhibitor with defined chemical and physical properties that are crucial for its formulation and therapeutic efficacy. Its mechanism of action through the MAPK/ERK pathway is well-established, and standardized in vitro and in vivo assays are available to assess its activity. A thorough understanding of these properties is essential for researchers and drug development professionals working with this important anti-cancer agent.

References

- 1. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. GSK1120212 (DMSO solvate) | 1187431-43-1 [chemicalbook.com]

- 4. pmda.go.jp [pmda.go.jp]

- 5. Comparative Bioavailability of a Single Dose of Trametinib (TMT212) Containing 9% vs 11% Dimethyl Sulfoxide in Randomized Healthy Volunteers to Assess Long‐Term Storage at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. raybiotech.com [raybiotech.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleck.co.jp [selleck.co.jp]

- 10. US9181243B2 - Solvate form M of trametinib dimethyl sulfoxide and methods of making and using thereof - Google Patents [patents.google.com]

- 11. What is the mechanism of Trametinib dimethyl sulfoxide? [synapse.patsnap.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. apexbt.com [apexbt.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

Trametinib for BRAF and KRAS Mutant Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of trametinib (B1684009), a selective MEK1/2 inhibitor, in cancer cell lines harboring BRAF and KRAS mutations. It details the compound's mechanism of action, summarizes key efficacy data, and provides standardized protocols for in vitro experimentation.

Introduction: Targeting the MAPK Pathway

The RAS-RAF-MEK-ERK, or Mitogen-Activated Protein Kinase (MAPK), pathway is a critical intracellular signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, often driven by mutations in upstream components like the BRAF and KRAS genes, is a hallmark of many human cancers.[2]

-

BRAF Mutations: Primarily the V600E/K mutations, lead to constitutive activation of the BRAF kinase, resulting in constant downstream signaling. Cancers with these mutations, particularly melanoma, have shown significant sensitivity to targeted inhibitors.[1][2]

-

KRAS Mutations: These are among the most common oncogenic drivers, especially in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma (PDAC).[3][4] Mutant KRAS leads to persistent activation of downstream effectors, including the RAF-MEK-ERK cascade.

Trametinib (GSK1120212) is a highly selective, allosteric inhibitor of MEK1 and MEK2, the dual-specificity kinases that are the only known activators of ERK1/2.[1][5] By binding to a unique pocket adjacent to the ATP-binding site, trametinib locks MEK in an inactive conformation, preventing its phosphorylation by RAF and subsequent activation of ERK.[] This targeted inhibition blocks the aberrant signaling cascade, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[5]

Mechanism of Action

Trametinib functions as a reversible, non-competitive inhibitor of MEK1/2 kinase activity.[5] Its allosteric binding induces conformational changes that prevent MEK from being phosphorylated by upstream RAF kinases.[] This effectively halts the signal transduction cascade, blocking the phosphorylation and activation of ERK1/2. The inhibition of ERK signaling leads to downstream effects including decreased cell proliferation, G1 cell cycle arrest, and apoptosis.[5]

While both BRAF and KRAS mutations activate the MAPK pathway, the cellular response to MEK inhibition can differ. BRAF V600 mutant tumors are often highly dependent on this single pathway and thus show significant sensitivity to trametinib.[7] In contrast, KRAS mutant tumors can be less sensitive due to several factors, including feedback mechanisms and activation of parallel compensatory pathways.[8] For instance, MEK inhibition can disrupt a negative feedback loop where ERK normally inhibits RAF, leading to a rebound in RAF activity, particularly CRAF, which can dampen the inhibitor's effectiveness in KRAS-mutant contexts.[8]

Caption: Trametinib inhibits MEK1/2 in the MAPK signaling pathway.

Quantitative Data Summary: In Vitro Efficacy

The anti-proliferative activity of trametinib has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The tables below summarize representative IC50 values for trametinib in various BRAF and KRAS mutant cell lines.

Table 1: Trametinib IC50 in BRAF Mutant Cell Lines

| Cell Line | Cancer Type | BRAF Mutation | Trametinib IC50 (nM) |

| A375 | Melanoma | V600E | 0.1 - 1.0 |

| SK-MEL-28 | Melanoma | V600E | 1.0 - 2.5 |

| WM-266-4 | Melanoma | V600D | ~1.0 |

| HT-29 | Colorectal | V600E | ~5.0 |

| COLO 205 | Colorectal | V600E | ~2.5 |

Note: IC50 values are approximate and can vary based on experimental conditions and assay duration. Data compiled from multiple preclinical studies.[5][8]

Table 2: Trametinib IC50 in KRAS Mutant Cell Lines

| Cell Line | Cancer Type | KRAS Mutation | Trametinib IC50 (nM) |

| HCT116 | Colorectal | G13D | 1 - 10 |

| A549 | NSCLC | G12S | 100 - 500 |

| H358 | NSCLC | G12C | 10 - 100 |

| PANC-1 | Pancreatic | G12D | >1000 |

| MIA PaCa-2 | Pancreatic | G12C | ~500 |

| CALU-6 | NSCLC | G12C | < 10 (Highly Sensitive) |

Note: KRAS mutant cell lines generally exhibit a wider range of sensitivities to trametinib compared to BRAF V600E mutant lines.[7][8][9]

Detailed Experimental Protocols

Reproducible and rigorous in vitro assays are essential for evaluating the efficacy and mechanism of action of targeted therapies like trametinib. Below are detailed protocols for foundational experiments.

Caption: General workflow for in vitro evaluation of trametinib.

Cell Viability Assay (e.g., MTT Assay)

Objective: To determine the dose-dependent effect of trametinib on cell proliferation and calculate the IC50 value.

Methodology:

-

Cell Seeding: Plate cells in 96-well flat-bottom plates at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Drug Preparation: Prepare a serial dilution of trametinib in complete growth medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Treatment: Remove the overnight medium from the cells and add 100 µL of the trametinib dilutions or vehicle control to the appropriate wells.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[3]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of cell viability against the log of the trametinib concentration. Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Western Blotting for Pathway Modulation

Objective: To assess the effect of trametinib on the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK.

Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat with desired concentrations of trametinib (e.g., 10 nM, 100 nM) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).

-

Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells directly in the plate with 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.[3] Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and add Laemmli sample buffer. Denature the samples by heating at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate the protein lysates on an 8-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-p-MEK1/2, anti-total MEK1/2, and a loading control like β-actin) overnight at 4°C with gentle agitation.[3]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again as in the previous step. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging device.[3]

Apoptosis Assay (Annexin V / Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis and necrosis by trametinib.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with trametinib at relevant concentrations (e.g., IC50 and 5x IC50) for 48-72 hours.

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells from each condition.

-

Staining:

-

Wash the cells with cold PBS and centrifuge at 1,500 rpm for 5 minutes.

-

Resuspend the cell pellet in 1X Annexin V binding buffer.[3]

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.[3]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Compensatory Signaling and Resistance

A significant challenge in MEK inhibitor therapy is the development of resistance. In KRAS-mutant cells, trametinib can disrupt negative feedback loops, leading to the activation of compensatory survival pathways, most notably the PI3K/Akt/mTOR pathway.[10] This signaling crosstalk can blunt the therapeutic effect of MEK inhibition alone, providing a strong rationale for combination therapies.[11]

Caption: Crosstalk between MAPK and PI3K pathways under MEK inhibition.

Conclusion

Trametinib is a potent and selective inhibitor of MEK1/2 with demonstrated preclinical activity against cancer cell lines driven by BRAF and KRAS mutations. While particularly effective in BRAF V600-mutant models, its efficacy in KRAS-mutant contexts is more variable and can be limited by adaptive resistance mechanisms, such as the activation of the PI3K/Akt pathway. The experimental protocols and data presented in this guide provide a foundational framework for researchers investigating the therapeutic potential of trametinib and developing rational combination strategies to overcome resistance and improve clinical outcomes.

References

- 1. news-medical.net [news-medical.net]

- 2. What are MEK inhibitors and how do they work? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Case study – Protein expression analysis identifies predictive drug-response markers for the MEK inhibitor trametinib - Oncolines B.V. [oncolines.com]

- 8. Disruption of CRAF-mediated MEK activation is required for effective MEK inhibition in KRAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. aacrjournals.org [aacrjournals.org]

Trametinib (DMSO Solvate): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Trametinib and its dimethyl sulfoxide (B87167) (DMSO) solvate, a potent and selective inhibitor of MEK1 and MEK2. This document outlines its molecular characteristics, mechanism of action, and key experimental protocols for its use in a research setting.

Core Molecular and Chemical Properties

Trametinib is frequently utilized in its DMSO solvate form for research and clinical applications. The solvate is a 1:1 molar ratio of Trametinib to DMSO.[1] Key quantitative data for both forms are summarized below.

| Property | Trametinib | Trametinib (DMSO Solvate) |

| Chemical Formula | C₂₆H₂₃FIN₅O₄[2][3] | C₂₈H₂₉FIN₅O₅S[1] |

| Molecular Weight | 615.40 g/mol [2][3][4][5] | 693.53 g/mol [6][7][8][9][10][11] |

| CAS Number | 871700-17-3[2][5] | 1187431-43-1[1][6][7][12] |

| Synonyms | GSK1120212, JTP-74057[2][4][5] | GSK1120212 (DMSO solvate)[1][7] |

Mechanism of Action: Inhibition of the MAPK/ERK Pathway

Trametinib is a highly selective, allosteric, and reversible inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[2][4] It does not compete with ATP, instead binding to a unique allosteric pocket on the MEK enzymes.[5][6] This binding prevents the phosphorylation of MEK by upstream kinases like RAF, thereby inhibiting MEK's own kinase activity.[5]

The primary downstream effect of MEK inhibition is the prevention of the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][5] The RAS/RAF/MEK/ERK pathway, also known as the MAPK pathway, is a critical signaling cascade that regulates cellular processes including proliferation, differentiation, survival, and angiogenesis.[4][8] In many cancers, mutations in genes such as BRAF and RAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[1][5] By inhibiting MEK1/2, Trametinib effectively blocks this signaling cascade, leading to decreased cell proliferation and the induction of apoptosis in cancer cells with these activating mutations.[3][4]

Experimental Protocols

The following sections detail common experimental methodologies for evaluating the efficacy and mechanism of Trametinib in vitro.

Cell Viability / Proliferation Assay

This protocol is designed to determine the concentration-dependent effect of Trametinib on cancer cell line viability. Assays like MTS or CCK-8 are commonly used.[7][11]

Objective: To calculate the half-maximal inhibitory concentration (IC₅₀) of Trametinib.

Materials:

-

BRAF or RAS mutant cancer cell line (e.g., A375, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Trametinib (DMSO solvate) stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or Cell Counting Kit-8 (CCK-8)

-

Plate reader (absorbance at 490 nm for MTS, 450 nm for CCK-8)

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of medium. Incubate overnight (37°C, 5% CO₂).

-

Drug Preparation: Prepare serial dilutions of Trametinib in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.[7]

-

Treatment: Replace the medium in each well with 100 µL of the prepared Trametinib dilutions or control medium (containing vehicle/DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours (37°C, 5% CO₂).[7]

-

Viability Measurement: Add 20 µL of MTS reagent (or 10 µL of CCK-8 reagent) to each well. Incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Normalize the absorbance data to the vehicle-treated control wells (representing 100% viability). Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression analysis.

Western Blot for ERK Phosphorylation

This protocol assesses the direct inhibitory effect of Trametinib on the MAPK pathway by measuring the phosphorylation status of ERK.

Objective: To detect the inhibition of ERK1/2 phosphorylation following Trametinib treatment.

Materials:

-

Cells seeded in 6-well plates

-

Trametinib stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with desired concentrations of Trametinib or vehicle (DMSO) for 1-2 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Apply ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities. To confirm equal protein loading, the membrane can be stripped and re-probed for total ERK or a housekeeping protein like GAPDH or β-actin.

References

- 1. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase II Study of the MEK1/MEK2 Inhibitor Trametinib in Patients With Metastatic BRAF-Mutant Cutaneous Melanoma Previously Treated With or Without a BRAF Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRAMETINIB DRIVES T CELL-DEPENDENT CONTROL OF K-RAS-MUTATED TUMORS BY INHIBITING PATHOLOGICAL MYELOPOIESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. oncotarget.com [oncotarget.com]

- 11. Trametinib Inhibits the Growth and Aerobic Glycolysis of Glioma Cells by Targeting the PKM2/c-Myc Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Trametinib's Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trametinib, a selective and reversible inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2, plays a critical role in halting the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Trametinib's effects on cell cycle progression. It consolidates quantitative data from various studies, details key experimental protocols for assessing these effects, and visually represents the involved signaling pathways and workflows.

Core Mechanism of Action: Induction of G1 Cell Cycle Arrest

Trametinib exerts its anti-proliferative effects by targeting the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell growth and division.[1][2] By inhibiting MEK1/2, Trametinib prevents the phosphorylation and activation of ERK1/2.[3] This blockade of ERK signaling leads to a cascade of downstream events that culminate in G1 phase cell cycle arrest.[1][4]

The key molecular events triggered by Trametinib-mediated MEK inhibition include:

-

Downregulation of Cyclin D1: Inhibition of the MAPK pathway leads to a significant reduction in the expression of Cyclin D1, a key protein required for the G1 to S phase transition.[5][6]

-

Upregulation of p27Kip1: Trametinib treatment has been shown to increase the levels of the cyclin-dependent kinase (CDK) inhibitor p27Kip1.[5][7] p27Kip1 binds to and inhibits the activity of Cyclin E-CDK2 complexes, further preventing entry into the S phase.

-

Dephosphorylation of Retinoblastoma Protein (Rb): The reduction in Cyclin D1-CDK4/6 activity and the increase in p27Kip1 lead to the dephosphorylation (activation) of the tumor suppressor protein, Retinoblastoma (Rb).[8] Active Rb binds to the E2F transcription factor, preventing the expression of genes required for S phase entry.

This concerted mechanism effectively halts the cell cycle at the G1 checkpoint, thereby inhibiting tumor cell proliferation.[4]

Quantitative Data on Trametinib's Effects

The following tables summarize the quantitative effects of Trametinib on cell cycle distribution and the expression of key cell cycle regulatory proteins in various cancer cell lines.

Table 1: Effect of Trametinib on Cell Cycle Distribution

| Cell Line | Cancer Type | Trametinib Concentration | Treatment Duration | % Cells in G0/G1 Phase (Control vs. Treated) | % Cells in S Phase (Control vs. Treated) | % Cells in G2/M Phase (Control vs. Treated) | Reference |

| BON1 | Neuroendocrine Tumor | 500 nM | 72 hours | 54.16% vs. 65.13% | Not Reported | Not Reported | [9][10] |

| QGP-1 | Neuroendocrine Tumor | 500 nM | 72 hours | 69.01% vs. 81.11% | Not Reported | Not Reported | [9][10] |

| NCI-H727 | Neuroendocrine Tumor | 500 nM | 72 hours | 54.00% vs. 81.21% | Not Reported | Not Reported | [9][10] |

| HCC364 | Non-Small Cell Lung Cancer | 0.5 µM | 24 hours | ~55% vs. ~75% | ~30% vs. ~15% | ~15% vs. ~10% | [11] |

| H1755 | Non-Small Cell Lung Cancer | 0.5 µM | 24 hours | ~60% vs. ~80% | ~25% vs. ~10% | ~15% vs. ~10% | [11] |

| M1 (Resistant) | Canine Mucosal Melanoma | 1.0 µM | Not Specified | Increased | Decreased | Decreased | [6] |

| M5 (Sensitive) | Canine Mucosal Melanoma | 1.0 µM | Not Specified | Significantly Increased | Significantly Decreased | Significantly Decreased | [6] |

Table 2: Effect of Trametinib on Cell Cycle Regulatory Proteins

| Cell Line | Cancer Type | Trametinib Concentration | Treatment Duration | Change in Cyclin D1 Level | Change in p27Kip1 Level | Change in Phospho-Rb (S807/811) Level | Reference |

| Multiple NSCLC lines | Non-Small Cell Lung Cancer | 10 nM, 250 nM | 24 and 48 hours | Strong Decrease | Dose-dependent Increase | Downregulated | [5][8] |

| HT-29 | Colorectal Cancer | 1 mg/kg (in vivo) | 14 days | Not Quantified | Upregulated | Not Reported | [7] |

| COLO205 | Colorectal Cancer | Not Specified | 24 hours | Decreased | Upregulated | Not Reported | [7] |

| Canine Mucosal Melanoma lines | Canine Mucosal Melanoma | 0.1 µM, 1.0 µM | 24 and 48 hours | Diminished | Not Reported | Not Reported | [6] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by Trametinib, leading to cell cycle arrest.

Caption: MAPK/ERK signaling pathway and the inhibitory action of Trametinib on MEK1/2.

Caption: Molecular mechanism of Trametinib-induced G1 cell cycle arrest.

Experimental Workflows

The following diagrams outline the typical workflows for key experiments used to assess the effects of Trametinib on cell cycle progression.

Caption: Workflow for analyzing cell cycle distribution using flow cytometry.

Caption: Workflow for Western blot analysis of key cell cycle regulatory proteins.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following Trametinib treatment.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Trametinib (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows for exponential growth during the treatment period. Allow cells to adhere overnight.

-

Drug Treatment: Treat cells with the desired concentrations of Trametinib and a vehicle control (DMSO) for the specified duration (e.g., 24, 48, or 72 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.

-

Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of 70%.

-

Storage: Fixed cells can be stored at -20°C for at least one week.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

-

Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle Proteins

Objective: To determine the effect of Trametinib on the expression levels of key cell cycle regulatory proteins such as Cyclin D1, p27Kip1, and phosphorylated Rb.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Trametinib (dissolved in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-p27Kip1, anti-phospho-Rb (Ser807/811), anti-total Rb, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with Trametinib as described for the cell cycle analysis. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run to separate the proteins by size.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control to determine relative expression levels. For phosphorylated proteins, normalize to the total protein level.

Cell Proliferation Assay (MTS Assay)

Objective: To assess the inhibitory effect of Trametinib on cell proliferation.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Trametinib (dissolved in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Allow to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of Trametinib and a vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

-

MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of Trametinib.

Conclusion

Trametinib effectively induces G1 cell cycle arrest in various cancer cell lines by inhibiting the MEK/ERK signaling pathway. This leads to the downregulation of Cyclin D1, upregulation of p27Kip1, and subsequent dephosphorylation of the Rb protein. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals studying the cell cycle-dependent mechanisms of Trametinib and other MEK inhibitors. The provided visualizations of signaling pathways and experimental workflows serve as a clear and concise reference for understanding and investigating these processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trametinib radiosensitises RAS- and BRAF-mutated melanoma by perturbing cell cycle and inducing senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Antitumoral Activity of the MEK Inhibitor Trametinib (TMT212) Alone and in Combination with the CDK4/6 Inhibitor Ribociclib (LEE011) in Neuroendocrine Tumor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Recommended concentration of Trametinib for in vitro assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of Trametinib (B1684009), a potent and selective inhibitor of MEK1 and MEK2, in various in vitro assays. Trametinib is a critical tool for studying the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.

Mechanism of Action

Trametinib is an allosteric inhibitor of MEK1 and MEK2, preventing the phosphorylation of ERK1 and ERK2. This blockade of the MAPK/ERK pathway leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells with activating mutations in upstream components like BRAF and RAS.

Data Presentation: Recommended Concentrations and IC50 Values

The effective concentration of Trametinib can vary significantly depending on the cell line, assay type, and duration of treatment. The following tables summarize reported IC50 values and commonly used concentration ranges for different in vitro applications.

Table 1: Trametinib IC50 Values in Various Cancer Cell Lines (Cell Viability/Proliferation Assays)

| Cell Line | Cancer Type | Key Mutations | Reported IC50 (nM) | Reference |

| HT-29 | Colorectal Cancer | BRAF V600E | 0.48 | [1] |

| COLO205 | Colorectal Cancer | BRAF V600E | 0.52 | [1] |

| HCT116 | Colorectal Cancer | KRAS G13D | 2.2 | [2] |

| A375 | Melanoma | BRAF V600E | ~1-5 | [2] |

| SK-MEL-28 | Melanoma | BRAF V600E | ~1-5 | [2] |

| MiaPaCa-2 | Pancreatic Cancer | KRAS G12C | 5 - 20 | [2] |

| PANC-1 | Pancreatic Cancer | KRAS G12D | 10 - 50 | [2] |

| Calu-6 | Lung Cancer | KRAS Q61K | 174 | [2] |

| MCF-7 | Breast Cancer | PIK3CA E545K | >1000 | [2] |

| SKBr3 | Breast Cancer | HER2 amplification | >1000 | [2] |

Table 2: Recommended Concentration Ranges for Various In Vitro Assays

| Assay Type | Cell Line Type | Recommended Concentration Range | Treatment Duration | Key Readouts |

| Cell Viability/Proliferation | BRAF/RAS mutant | 0.1 nM - 10 µM (for dose-response) | 72 hours | IC50 determination |

| Western Blotting (p-ERK) | Various | 1 nM - 250 nM | 1 - 48 hours | Inhibition of ERK phosphorylation |

| Apoptosis Assay (Annexin V) | Sensitive cell lines | 20 nM - 50 nM | 48 - 72 hours | Percentage of apoptotic cells |

| In Vitro Kinase Assay | Cell-free | 0.1 nM - 100 nM | 30 minutes | Inhibition of MEK1/2 kinase activity |

Signaling Pathway and Experimental Workflows

MAPK/ERK Signaling Pathway and Trametinib Inhibition

The following diagram illustrates the MAPK/ERK signaling cascade and the specific point of inhibition by Trametinib.

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol determines the half-maximal inhibitory concentration (IC50) of Trametinib.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[2]

-

Drug Treatment: The following day, treat the cells with a serial dilution of Trametinib (e.g., from 0.1 nM to 10 µM) for 72 hours.[2]

-

Viability Assessment:

-

For MTT assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance.[2]

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence according to the manufacturer's protocol.

-

-

Data Analysis: Calculate the IC50 values by fitting the dose-response data to a non-linear regression model.

Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation

This protocol assesses the inhibitory effect of Trametinib on MEK1/2 activity by measuring the phosphorylation of its direct downstream target, ERK1/2.

Methodology:

-

Cell Treatment and Lysis: Seed cells in 6-well plates. Once attached, treat with various concentrations of Trametinib (e.g., 1, 10, 100 nM) for the desired time (e.g., 1, 6, or 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[3]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[2]

-

Immunoblotting: Block the membrane and incubate with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[2]

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]

-

Re-probing: To confirm equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2 or a loading control like β-actin.[3]

Protocol 3: In Vitro Kinase Assay (Biochemical)

This protocol describes a cell-free assay to directly measure the inhibitory activity of Trametinib on the Raf-MEK-ERK cascade.

Methodology:

-

Plate Preparation: Coat an ELISA plate with non-phosphorylated myelin basic protein (MBP).

-

Reaction Setup: In the presence of varying concentrations of Trametinib, create a reaction mixture containing the active form of B-Raf or c-Raf, unphosphorylated MEK1/MEK2, and ERK2 in a buffer with ATP and MgCl2.

-

Kinase Reaction: Add the reaction mixture to the MBP-coated plate and incubate to allow for the phosphorylation of MBP.

-

Detection: Detect the amount of phosphorylated MBP using an anti-phospho-MBP antibody followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Data Analysis: Measure the signal and calculate the inhibitory activity of Trametinib at different concentrations to determine its IC50 in a cell-free system.

These protocols and concentration guidelines provide a solid foundation for utilizing Trametinib in in vitro studies to investigate the MAPK/ERK signaling pathway and its role in cancer biology. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.

References

Application Note: Preparation of Trametinib Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of Trametinib stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

Trametinib (also known as GSK1120212 or JTP-74057) is a highly potent and selective, allosteric inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2] By inhibiting MEK1/2, Trametinib prevents the phosphorylation and activation of ERK1/2, thereby blocking a critical signaling cascade, the RAS/RAF/MEK/ERK pathway, which is frequently hyperactivated in various human cancers.[3][4] Accurate preparation of a stable stock solution is the first essential step for in vitro and in vivo studies investigating its therapeutic potential. DMSO is the recommended solvent for Trametinib due to its high solubilizing capacity for this compound.[1][5]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of Trametinib relevant to the preparation of a stock solution.

| Parameter | Value | Source(s) |

| Molecular Weight (MW) | 615.4 g/mol | [1][5] |

| Physical Appearance | Crystalline solid | [1] |

| Solubility in DMSO | 3 - 20 mg/mL. Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Warming (37-50°C) and ultrasonication can aid dissolution. | [1][2][5][6] |

| Storage (Solid Form) | -20°C | [1][5] |

| Storage (DMSO Stock) | -20°C for 1-6 months or -80°C for up to 6 months. Aliquoting is highly recommended to avoid freeze-thaw cycles. | [4][5][7] |

| Aqueous Solution Stability | Not recommended for storage for more than one day. | [1] |

Experimental Protocol: Preparing a 10 mM Trametinib Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Trametinib in DMSO.

3.1. Materials and Equipment

-

Trametinib powder (MW: 615.4 g/mol )

-

Anhydrous/High-Purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or cryovials

-

Sterile, calibrated micropipettes and tips

-

Vortex mixer

-

Ultrasonic bath (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

3.2. Calculation

To prepare a 10 mM stock solution, the required mass of Trametinib must be calculated. The formula for this calculation is:

Mass (mg) = Desired Concentration (M) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

Example calculation for 1 mL of a 10 mM stock solution:

-

Mass (mg) = 0.010 mol/L x 0.001 L x 615.4 g/mol x 1000 mg/g

-

Mass (mg) = 6.154 mg

3.3. Step-by-Step Procedure

-

Preparation: Don appropriate PPE. Ensure the workspace is clean and organized. Allow Trametinib powder and DMSO to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Carefully weigh out the calculated amount (e.g., 6.154 mg) of Trametinib powder using an analytical balance and place it into a sterile microcentrifuge tube.

-

Solubilization: Add the calculated volume of DMSO (e.g., 1 mL) to the tube containing the Trametinib powder.

-

Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.

-

Aiding Dissolution (if necessary): If the compound does not fully dissolve, warm the solution briefly in a 37°C water bath or sonicate in an ultrasonic bath for a few minutes.[6] Visually inspect the solution to confirm that no particulates are present.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile cryovials.

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C or -80°C, protected from light.[5][7]

Visualization

4.1. Experimental Workflow

References

Application Notes and Protocols for Trametinib Administration in Mouse Xenograft Models

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Trametinib (B1684009) is a highly selective, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[1][2] The RAS-RAF-MEK-ERK pathway, also known as the MAPK pathway, is a critical signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival.[1][3] In many cancers, mutations in genes like BRAF and RAS lead to constitutive activation of this pathway, driving uncontrolled tumor growth.[1][4] Trametinib inhibits MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2, which in turn blocks the downstream signaling that promotes cell proliferation.[1][3] This mechanism makes Trametinib a valuable tool for in vivo studies using mouse xenograft models of human cancers, particularly those with BRAF mutations.[3][4]

MAPK/ERK Signaling Pathway

The diagram below illustrates the MAPK/ERK signaling cascade and the point of inhibition by Trametinib. Growth factor binding to a Receptor Tyrosine Kinase (RTK) activates RAS, which in turn activates RAF kinases (e.g., BRAF). RAF phosphorylates and activates MEK1/2, which then phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival. Trametinib specifically binds to and inhibits MEK1/2.

Application Notes

Vehicle Selection

The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of Trametinib for oral administration. A commonly cited and effective vehicle formulation consists of:

-

0.5% Hydroxypropyl Methylcellulose (HPMC)

-

0.1% to 0.2% Tween 80

-

Optionally, 5% sucrose (B13894) can be included.[5]

This combination creates a stable suspension suitable for oral gavage.[6][7][8]

Dosing and Administration

Trametinib is most commonly administered to mouse xenograft models via oral gavage (p.o.).[5][6][7][9] Intraperitoneal (i.p.) injection has also been used.[10][11]

-

Dosage Range: Effective doses in xenograft studies typically range from 0.1 mg/kg to 3 mg/kg , administered once daily (QD).[5][6][7][12][13][14]

-

Toxicity: Higher doses can lead to toxicity. For instance, a dose of 30 mg/kg administered intraperitoneally three times a week resulted in mouse deaths, whereas 5 mg/kg was tolerable.[10] When combined with other agents like cisplatin, even a 1 mg/kg dose of trametinib administered twice daily showed toxicity.[9][15] Careful dose-finding and toxicity studies are recommended for new models or combination therapies.

Summary of Administration Parameters in Xenograft Studies

The following table summarizes Trametinib administration details from various preclinical studies.

| Cell Line / Model | Mouse Strain | Trametinib Dose (mg/kg) | Route | Schedule | Vehicle | Reference |

| 786-0-R (Renal) | CB17 SCID | 1 | p.o. | QD | 0.5% HPMC + 0.2% Tween-80 | [6] |

| Pancreatic PDX | Athymic Nude | 0.3 | p.o. | QD | 0.5% HPMC + 0.1% Tween 80 | [7] |

| SMS-CTR (RMS) | SCID Beige | 3 | p.o. | QD, 5 days/week | 0.5% HPMC + 0.2% Tween 80 + 5% Sucrose | [5] |

| MLL-rearranged ALL | NSG | 5 | i.p. | 3 times/week | Not specified | [10] |

| Gorham-Stout Disease | - | 1 | p.o. | QD | DMSO, PEG300, Tween 80, Saline | [13] |

| B6D2F1 (GVHD) | - | 0.1 - 0.3 | p.o. | QD | Not specified | [12][14] |

| M1/M5 Melanoma | Nude | 5 | p.o. | QD | 0.5% HPMC + 0.2% Tween | [8] |

Experimental Protocols

Protocol 1: Preparation of Trametinib Formulation for Oral Gavage

This protocol describes the preparation of a 1 mg/mL Trametinib suspension in a standard HPMC/Tween 80 vehicle. Adjustments can be made based on the desired final concentration.

Materials:

-

Trametinib powder

-

Hydroxypropyl Methylcellulose (HPMC)

-

Tween 80

-

Sterile water

-

50 mL sterile conical tube

-

Magnetic stirrer and stir bar

-

Weighing scale and weigh boats

-

Spatula

Procedure:

-

Prepare the Vehicle (0.5% HPMC / 0.2% Tween 80): a. In a 50 mL conical tube, add 0.25 g of HPMC to ~40 mL of sterile water. b. Add 100 µL of Tween 80. c. Add a sterile magnetic stir bar and place the tube on a magnetic stirrer. Mix at room temperature until the HPMC is fully dissolved. This may take several hours. d. Once dissolved, bring the final volume to 50 mL with sterile water. Store the vehicle at 4°C.

-

Prepare Trametinib Suspension (e.g., for a 1 mg/kg dose in a 20g mouse): a. Calculation: A typical administration volume for a mouse is 100 µL (0.1 mL). To deliver 1 mg/kg to a 20 g (0.02 kg) mouse, the required dose is 0.02 mg. The required concentration is 0.02 mg / 0.1 mL = 0.2 mg/mL. b. Weighing: Accurately weigh the required amount of Trametinib powder. For example, to make 10 mL of a 0.2 mg/mL suspension, weigh 2 mg of Trametinib. c. Suspension: Add the weighed Trametinib powder to a sterile tube. Add a small volume of the prepared vehicle (e.g., 1 mL) and vortex thoroughly to create a slurry. d. Gradually add the remaining vehicle to reach the final volume (10 mL in this example). e. Vortex vigorously and/or sonicate briefly to ensure a uniform suspension before administration.

Note: Always prepare the suspension fresh before use. Vortex the suspension immediately before drawing each dose to ensure uniformity.

Protocol 2: Xenograft Study Workflow

This protocol outlines a typical workflow for a subcutaneous xenograft study evaluating the efficacy of Trametinib.

Materials:

-

Tumor cells (e.g., BRAF V600E mutant melanoma cell line)

-

Matrigel (optional, but often improves tumor take-rate)

-

Immunocompromised mice (e.g., Athymic Nude, SCID)

-

Sterile PBS, syringes, and needles

-

Calipers for tumor measurement

-

Prepared Trametinib formulation and vehicle control

-

Oral gavage needles (20-22 gauge, ball-tipped)

Procedure:

-

Cell Implantation: a. Harvest tumor cells and resuspend in sterile PBS (or a PBS/Matrigel mixture) at the desired concentration (e.g., 3 x 10^6 cells in 100 µL).[6] b. Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth and Randomization: a. Monitor mice regularly for tumor formation. b. Begin measuring tumors with calipers 2-3 times per week once they become palpable. c. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2 . d. When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Trametinib 1 mg/kg).[6]

-

Treatment Administration: a. Administer the prepared Trametinib suspension or vehicle control by oral gavage once daily. b. Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment toxicity.

-

Monitoring and Endpoint: a. Continue to measure tumor volumes 2-3 times per week. b. The study endpoint may be defined by a specific tumor volume limit (e.g., 2000 mm³), a predetermined number of treatment days, or signs of excessive morbidity (e.g., >20% body weight loss). c. At the endpoint, euthanize the mice and excise the tumors for weighing and downstream analysis (e.g., IHC, Western blot).

References

- 1. What is the mechanism of Trametinib dimethyl sulfoxide? [synapse.patsnap.com]

- 2. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]

- 5. The combination of trametinib and ganitumab is effective in RAS-mutated PAX-fusion negative rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. Trametinib inhibits RAS-mutant MLL-rearranged acute lymphoblastic leukemia at specific niche sites and reduces ERK phosphorylation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The MEK inhibitor trametinib separates murine graft-versus-host disease from graft-versus-tumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trametinib inhibits lymphatic vessel invasion of bone in a mouse model of Gorham-Stout disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 15. FDA-Approved MEK1/2 Inhibitor, Trametinib, Protects Mice from Cisplatin and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Western Blot Protocol for Monitoring p-ERK Inhibition by Trametinib

For Researchers, Scientists, and Drug Development Professionals

Abstract